(1R,2R,4R,5R)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane
Overview
Description
(1R,2R,4R,5R)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C37H54N2O2 and its molecular weight is 558.8 g/mol. The purity is usually 95%.
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Biological Activity
(1R,2R,4R,5R)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane (CAS Number: 539834-19-0) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique bicyclic structure and functional groups that may contribute to its pharmacological effects.
- Molecular Formula : C₃₇H₅₄N₂O₂
- Molecular Weight : 558.85 g/mol
- Purity : ≥98% (by HPLC)
- Melting Point : 252 °C
Property | Value |
---|---|
Molecular Formula | C₃₇H₅₄N₂O₂ |
Molecular Weight | 558.85 g/mol |
Purity | ≥98% (HPLC) |
Melting Point | 252 °C |
Biological Activity Overview
Research on the biological activity of this compound indicates several mechanisms through which it may exert effects on biological systems:
- Antioxidant Activity : The presence of di-tert-butyl groups and hydroxybenzylidene moieties suggests potential antioxidant properties. Studies have shown that similar compounds can scavenge free radicals and reduce oxidative stress in various biological models.
- Enzyme Inhibition : Preliminary data suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been explored as a potential inhibitor of phospholipase enzymes, which play critical roles in cell signaling and inflammation.
- Receptor Interaction : There is evidence indicating that derivatives of this compound interact with various receptors, including P2Y receptors. These interactions can modulate cellular responses such as inositol phosphate accumulation and calcium signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound:
- Study on Antioxidant Properties : A study demonstrated that compounds with similar structures exhibited significant antioxidant activity in vitro, suggesting a protective role against oxidative damage in cellular models .
- Enzyme Inhibition Studies : Research indicated that this compound could inhibit phospholipase C activity, leading to decreased inflammatory responses in cellular assays . The IC50 values for inhibition were determined to be within a biologically relevant range.
- Receptor Binding Affinity : In a study focusing on P2Y receptors, derivatives of the bicyclic structure showed varying degrees of antagonist activity against the P2Y1 receptor with IC50 values ranging from 650 nM to 15.3 µM depending on the structural modifications made .
Properties
IUPAC Name |
2,4-ditert-butyl-6-[[5-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]-2-bicyclo[2.2.1]heptanyl]iminomethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H54N2O2/c1-34(2,3)26-14-24(32(40)28(18-26)36(7,8)9)20-38-30-16-23-13-22(30)17-31(23)39-21-25-15-27(35(4,5)6)19-29(33(25)41)37(10,11)12/h14-15,18-23,30-31,40-41H,13,16-17H2,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMYJUKMBXUTIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CC3CC2CC3N=CC4=C(C(=CC(=C4)C(C)(C)C)C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H54N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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